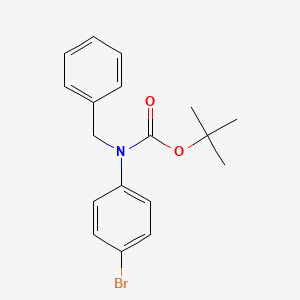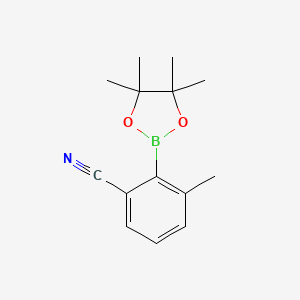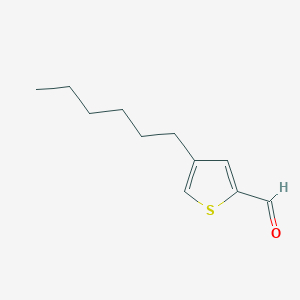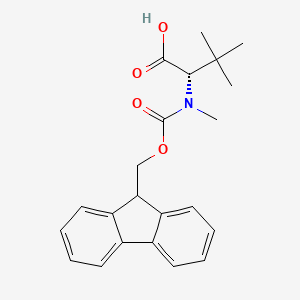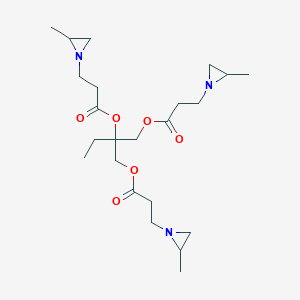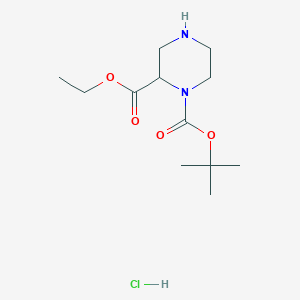
ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL
Overview
Description
ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-boc-piperazine-2-carboxylate hydrochloride typically involves the protection of piperazine with a Boc (tert-butoxycarbonyl) group. One common method includes the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with ethyl chloroformate to form ethyl 1-boc-piperazine-2-carboxylate. Finally, the hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for ethyl 1-boc-piperazine-2-carboxylate hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form arylated piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and ligands such as triphenylphosphine, along with a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of piperazine derivatives’ biological activities.
Mechanism of Action
The mechanism of action of ethyl 1-boc-piperazine-2-carboxylate hydrochloride is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but is used to create compounds that interact with specific molecular targets and pathways. For example, piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxycarbonylpiperazine: Similar in structure but lacks the Boc protection group.
Piperazine-1-carboxylic acid ethyl ester: Another related compound used in similar synthetic applications.
Uniqueness
ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL is unique due to its Boc protection, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-8-13-6-7-14(9)11(16)18-12(2,3)4;/h9,13H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOKRJVMRYTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705287 | |
| Record name | 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741288-80-2 | |
| Record name | 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



